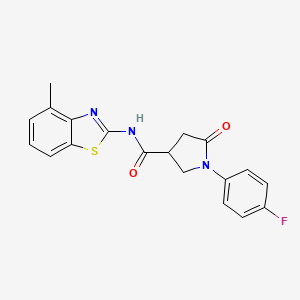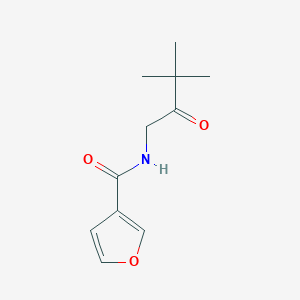
4-Ethoxyphenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyphenylpropanal, also known as PEA or phenylethylamine, is a natural monoamine alkaloid that is found in various plants and animals. It is also synthesized in the human body and acts as a neurotransmitter and neuromodulator. PEA is known for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
4-Ethoxyphenylpropanal has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, motivation, and attention. This compound has also been found to have neuroprotective properties and may help to prevent age-related cognitive decline.
Wirkmechanismus
The mechanism of action of 4-Ethoxyphenylpropanal involves its ability to stimulate the release of monoamine neurotransmitters in the brain. This compound binds to trace amine-associated receptors (TAARs), which are G protein-coupled receptors that are expressed in the brain and other tissues. This binding activates intracellular signaling pathways that lead to the release of dopamine, norepinephrine, and serotonin. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to feelings of euphoria and increased energy. This compound also has appetite suppressant properties and may help to promote weight loss. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethoxyphenylpropanal is a useful tool for researchers studying the role of monoamine neurotransmitters in the brain. It can be used to investigate the effects of neurotransmitter release and reuptake inhibition on behavior and physiology. However, there are limitations to using this compound in lab experiments. Its short half-life and rapid metabolism make it difficult to administer and measure accurately. In addition, this compound can have variable effects depending on the dose and route of administration.
Zukünftige Richtungen
There are many future directions for research on 4-Ethoxyphenylpropanal. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Synthesemethoden
The synthesis of 4-Ethoxyphenylpropanal involves the reaction of 4-ethoxybenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield this compound. This method is widely used in the production of this compound for research purposes.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOHCPOJVBHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)



![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


